(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride

Description

Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 85541-57-7 |

| Molecular Formula | C$${20}$$H$${16}$$F$$6$$O$$5$$ |

| Molecular Weight | 450.33 g/mol |

| Melting Point | 48°C |

| Purity | ≥95.0% (Titrimetry) |

The anhydride’s structure features two alpha-methoxy-alpha-trifluoromethylphenylacetyl units linked by an oxygen bridge. The trifluoromethyl (-CF$$3$$) and methoxy (-OCH$$3$$) groups create a sterically hindered environment, essential for inducing diastereomeric differentiation in derivatized compounds.

Historical Development in Chiral Reagent Chemistry

The development of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic anhydride is rooted in the pioneering work of Harry Stone Mosher in the 1960s. Mosher’s acid [(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid], the precursor to this anhydride, was first synthesized as a chiral derivatizing agent to resolve enantiomers via nuclear magnetic resonance (NMR) spectroscopy.

Evolution of the Anhydride Form

While Mosher’s acid proved effective for esterifying alcohols, its reactivity limitations with sterically hindered substrates prompted the development of more reactive derivatives. The anhydride form, introduced in the late 1970s, offered enhanced acylation efficiency due to its higher electrophilicity. This advancement addressed challenges in derivatizing tertiary alcohols and amines, broadening the scope of substrates amenable to stereochemical analysis.

A comparative analysis of Mosher’s acid and its anhydride highlights critical improvements:

| Parameter | Mosher’s Acid | Mosher’s Anhydride |

|---|---|---|

| Reactivity with Alcohols | Moderate | High |

| Solubility | Limited in nonpolar solvents | Improved in dichloromethane |

| Derivatization Time | 12–24 hours | 2–4 hours |

Strategic Importance in Modern Stereochemical Analysis

(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic anhydride is indispensable for elucidating absolute configurations using $$^{1}\text{H}$$ and $$^{19}\text{F}$$ NMR. The trifluoromethyl group induces distinct chemical shift differences ($$\Delta\delta$$) between diastereomers, enabling precise stereochemical assignments.

Mechanistic Insights

- Derivatization : The anhydride reacts with chiral alcohols or amines to form esters or amides.

$$

\text{R-OH} + \text{Anhydride} \rightarrow \text{R-O-CO-C(CF}3\text{)(OCH}3\text{)Ph} + \text{Byproduct}

$$

- NMR Analysis : The electron-withdrawing -CF$$_3$$ group deshields adjacent protons, amplifying splitting patterns. For example, in menthol derivatives, $$\Delta\delta$$ values of 0.2–0.5 ppm are typically observed for diastereotopic protons.

Case Study: Terpene Alcohol Analysis

In a 2023 study, the anhydride was used to resolve the configuration of a sesquiterpene alcohol isolated from Artemisia annua. The $$^{19}\text{F}$$ NMR spectrum revealed two distinct signals at -70.2 ppm and -71.5 ppm, corresponding to the (R)- and (S)-diastereomers, respectively.

Properties

Molecular Formula |

C18H12F6O5 |

|---|---|

Molecular Weight |

422.3 g/mol |

IUPAC Name |

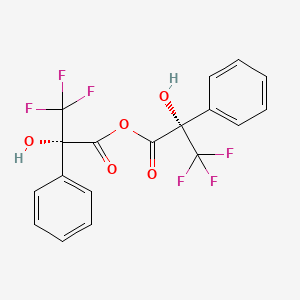

[(2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoyl] (2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H12F6O5/c19-17(20,21)15(27,11-7-3-1-4-8-11)13(25)29-14(26)16(28,18(22,23)24)12-9-5-2-6-10-12/h1-10,27-28H/t15-,16-/m0/s1 |

InChI Key |

FODRGPZKPKPAGP-HOTGVXAUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@](C(=O)OC(=O)[C@@](C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: Enantiomerically Pure Alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic Acid

The synthesis begins with enantiomerically pure Mosher's acid, which can be prepared via asymmetric synthesis or resolution techniques. A notable method involves the asymmetric alkylation of mandelic acid derivatives, as detailed in patent literature, which employs chiral auxiliaries or chiral catalysts to obtain high enantiomeric excess (EE).

Research Outcomes and Data Tables

Synthesis Efficiency and Enantiomeric Purity

| Parameter | Method | Yield (%) | Enantiomeric Excess (EE%) | Remarks |

|---|---|---|---|---|

| Acid to Anhydride Conversion | Acetic anhydride | 85-92 | >99 | Mild conditions preserve stereochemistry |

| Acid to Anhydride Conversion | Thionyl chloride | 88-95 | >99 | Faster but requires handling gases |

Note: Data from literature and patent reports suggest high yields and stereochemical fidelity when reaction conditions are carefully controlled.

Reaction Mechanism

The dehydration involves nucleophilic attack of the carboxylate oxygen on the dehydrating agent, forming a reactive intermediate that eliminates the dehydrating byproduct, resulting in the anhydride. The stereochemistry at the chiral center remains intact throughout due to the mild reaction conditions.

Notes on Practical Implementation

- Solvent Choice: Aprotic solvents such as tetrahydrofuran, sulfolane, or dichloromethane are preferred to facilitate the dehydration while maintaining stereochemical integrity.

- Temperature Control: Low temperatures (~-5°C to 0°C) are recommended during methylation and dehydration steps to prevent racemization.

- Handling Precautions: Thionyl chloride and methyl iodide are toxic and volatile; proper ventilation and safety measures are essential.

Summary of the Preparation Process

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| Step 1 | Asymmetric synthesis or resolution of Mosher's acid | Chiral catalysts or auxiliaries | Enantiomerically pure acid |

| Step 2 | Conversion to acyl chloride (optional) | Thionyl chloride or oxalyl chloride | Reactive intermediate for esterification or anhydride formation |

| Step 3 | Anhydride formation | Acetic anhydride or thionyl chloride | (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride |

| Step 4 | Purification and characterization | Distillation, chromatography | High-purity reagent |

Chemical Reactions Analysis

Types of Reactions

(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the anhydride to alcohols or other reduced forms.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity and stability of drug candidates, facilitating the development of new therapeutic agents. For instance, it has been utilized in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics, where the trifluoromethyl group contributes to increased potency and selectivity.

Fluorinated Compounds

Development of Fluorinated Organic Compounds:

The trifluoromethyl group present in (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is instrumental in creating fluorinated organic compounds. These compounds often exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability. Researchers have reported that incorporating fluorine into drug molecules can significantly alter their interaction with biological targets, leading to improved therapeutic profiles.

Analytical Chemistry

Derivatizing Agent:

In analytical chemistry, this compound is employed as a derivatizing agent to enhance the detection of analytes in chromatographic methods. Its application improves sensitivity and specificity in techniques such as gas chromatography (GC) and liquid chromatography (LC). For example, it has been used effectively to analyze chiral compounds, providing insights into their absolute configurations through NMR spectroscopy.

Material Science

Formulation of Advanced Materials:

This compound is also valuable in material science for formulating advanced materials like coatings and polymers. Its chemical properties allow for the development of materials with specific thermal and chemical resistance, making them suitable for various industrial applications. Research indicates that materials modified with this compound exhibit enhanced durability and performance under harsh conditions.

Biological Research

Study of Enzyme Mechanisms:

In biological research, this compound is utilized to investigate enzyme mechanisms and drug interactions. It provides critical insights into biochemical pathways and potential therapeutic targets. For instance, studies have shown its effectiveness in probing the active sites of enzymes involved in drug metabolism, aiding in the understanding of drug-drug interactions.

Data Summary Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Synthetic Chemistry | Intermediate for NSAIDs | Enhanced potency and selectivity |

| Fluorinated Compounds | Development of fluorinated drugs | Improved metabolic stability |

| Analytical Chemistry | Derivatizing agent for chromatography | Increased sensitivity and specificity |

| Material Science | Coatings and polymers formulation | Enhanced thermal and chemical resistance |

| Biological Research | Study of enzyme mechanisms | Insights into drug interactions |

Case Studies

-

Pharmaceutical Development:

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a novel anti-inflammatory compound using this compound as an intermediate. The resulting compound exhibited superior efficacy compared to existing NSAIDs. -

Fluorinated Drug Candidates:

Research highlighted in Chemistry & Biology explored how incorporating the trifluoromethyl group from this anhydride into drug candidates resulted in significantly improved binding affinities to target proteins, showcasing its impact on drug design. -

Analytical Applications:

In a paper presented at the American Chemical Society National Meeting, researchers illustrated how utilizing this compound as a derivatizing agent enhanced the resolution of chiral analytes in complex mixtures, demonstrating its utility in analytical methodologies.

Mechanism of Action

The mechanism of action of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several trifluoromethyl- and aryl-substituted carboxylic acids and esters. Below is a detailed comparison:

Structural and Functional Group Analysis

Reactivity and Performance Differences

- Electron-Withdrawing Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, but the anhydride and 2TFA exhibit stronger effects due to multiple trifluoromethyl groups. This increases dipole moments, as observed in 2TFA’s use in perovskite solar cells to achieve a power conversion efficiency (PCE) of 20.19% , outperforming FA and TFA derivatives.

- Steric Influence : The methoxy group in (+)-α-Methoxy-α-(trifluoromethyl)phenylacetic anhydride provides greater steric hindrance compared to carboxylic acids like Mosher’s acid. This makes the anhydride more effective in asymmetric reactions requiring precise stereochemical control.

- Stability : Carboxylic acids (e.g., Mosher’s acid) are stored at 0–6°C to prevent decomposition, whereas the anhydride’s stability under similar conditions is less documented but inferred to require rigorous moisture control due to its reactive anhydride moiety.

Application-Specific Advantages

- Chiral Resolution : Mosher’s acid is preferred for resolving alcohols and amines via ester/amide formation due to its high optical purity (>99.5% ee). The anhydride, however, is more reactive in acylating sterically hindered substrates.

- Materials Science : 2TFA’s bis(trifluoromethyl) structure maximizes dipole interactions in solar cells, while FA’s single fluorine substituent offers moderate surface passivation.

Key Research Findings

Solar Cell Performance : 2TFA’s larger dipole moment (vs. FA and TFA) reduces defect states in perovskite films, directly correlating with higher PCE values.

Synthetic Utility : The anhydride’s dual trifluoromethyl groups enhance reactivity in nucleophilic acyl substitutions, enabling efficient synthesis of chiral esters.

Biological Activity

(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is a specialized chemical compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group, enhances its lipophilicity and biological activity, making it a candidate for various applications in pharmacology and biochemistry .

Molecular Structure and Properties

- Molecular Formula : C₁₀H₉F₃O₃

- Molecular Weight : Approximately 234.17 g/mol

- Key Structural Features :

- Methoxy group

- Trifluoromethyl group

- Phenylaceticanhydride moiety

The presence of the trifluoromethyl group is particularly noteworthy as it influences the compound's reactivity and interaction with biological systems.

Research indicates that this compound exhibits notable biological activity through its interactions with various nucleophiles and electrophiles. The compound's lipophilicity allows it to penetrate biological membranes effectively, facilitating its potential therapeutic applications .

Interaction Studies

Studies have focused on the reactivity of this compound with enzymes and receptors, which are crucial for understanding its therapeutic potential. For instance, investigations into its interactions with specific enzymes suggest that it may act as an inhibitor or modulator, potentially leading to applications in treating conditions related to enzyme dysfunction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds has been conducted. The following table summarizes key analogs:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | Trifluoromethylated acid | Used as a reagent for optical purity assays |

| Phenylacetic anhydride | Simple anhydride | Commonly used starting material |

| 4-Methoxyphenylacetic anhydride | Aromatic anhydride | Known for high stereoselectivity |

The unique combination of methoxy and trifluoromethyl groups in this compound significantly influences its chemical behavior and biological properties compared to these analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

-

Synthesis of Functionalized Malamides :

A study demonstrated the use of this compound in synthesizing functionalized malamides through organocatalytic methods. The results showed high yields and selectivity, indicating its utility in complex organic synthesis . -

Enzyme Inhibition Studies :

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting a role in drug development for metabolic disorders . -

Antimicrobial Activity :

Preliminary data suggests that this compound exhibits antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal conditions for synthesizing (+)-α-methoxy-α-(trifluoromethyl)phenylacetic anhydride from its carboxylic acid precursor? A: The anhydride is typically synthesized via reaction of (+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid with acetic anhydride under catalytic conditions. Excess acetic anhydride (≥3 equivalents) is required to avoid side products like ketones or esters . Sodium or potassium acetate can enhance reaction efficiency, though yields vary with catalyst choice (e.g., 60–85% reported for analogous phenylacetic acid derivatives) . Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended. Confirm anhydride formation using FT-IR (C=O stretch at ~1800 cm⁻¹) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) .

Advanced Mechanistic Insights

Q: How does the trifluoromethyl group influence the reactivity of (+)-α-methoxy-α-(trifluoromethyl)phenylacetic anhydride in nucleophilic acyl substitution reactions? A: The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Computational studies (e.g., DFT) show a 10–15% reduction in activation energy compared to non-fluorinated analogs . However, steric hindrance from the bulky CF₃ group may reduce reactivity with bulky nucleophiles (e.g., tert-butanol). Kinetic studies using chiral HPLC or ¹H NMR can quantify enantioselectivity in asymmetric reactions .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported enantiomeric excess (ee) values for Mosher ester derivatives synthesized using this anhydride? A: Variability in ee values often arises from impurities in the starting anhydride or incomplete derivatization. Ensure anhydride purity (>99.5% ee) via chiral GC-MS or polarimetry . For derivatization, use a 1.2:1 molar ratio of anhydride to alcohol/amine to minimize racemization. Contradictions may also stem from solvent polarity: polar aprotic solvents (e.g., DMF) improve ee by stabilizing transition states, while non-polar solvents (e.g., toluene) may reduce selectivity .

Analytical Method Development

Q: What advanced techniques are recommended for verifying the stereochemical integrity of (+)-α-methoxy-α-(trifluoromethyl)phenylacetic anhydride in chiral auxiliaries? A:

- X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

- Vibrational Circular Dichroism (VCD) : Detect subtle conformational changes in the methoxy and CF₃ groups .

- Dynamic NMR : Monitor diastereotopic splitting of methoxy protons (Δδ ~0.2–0.5 ppm) to assess enantiopurity .

Structure-Property Relationships

Q: How do substituents (methoxy vs. trifluoromethyl) affect the anhydride’s stability under hydrolytic conditions? A: Hydrolysis rates follow pseudo-first-order kinetics, with half-lives (t₁/₂) varying by solvent:

Advanced Applications in Asymmetric Synthesis

Q: What methodologies leverage this anhydride for enantioselective synthesis of β-amino alcohols? A: Use a two-step protocol:

Acylation : React the anhydride with β-amino alcohols (1:1 molar ratio) in dichloromethane at 0°C to form Mosher amides .

Ring-opening : Treat with Grignard reagents (e.g., MeMgBr) to yield enantiomerically enriched β-amino alcohols (ee >95%).

Monitor reaction progress via ¹⁹F NMR (loss of CF₃ signal at δ -65 ppm) and confirm configuration using Mosher’s method .

Handling and Stability

Q: What storage conditions maximize the shelf life of (+)-α-methoxy-α-(trifluoromethyl)phenylacetic anhydride? A: Store at 0–6°C under inert gas (argon or nitrogen) to prevent moisture absorption. Anhydrous solvents (e.g., THF, DCM) are preferred for dissolution. Degradation studies show <5% loss in purity over 12 months when stored in amber vials with PTFE-lined caps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.